epicalyxin F

描述

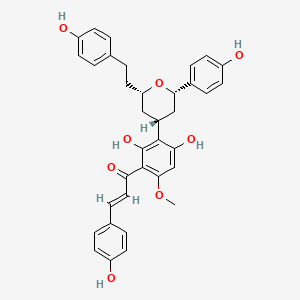

Structure

2D Structure

3D Structure

属性

分子式 |

C35H34O8 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC 名称 |

(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C35H34O8/c1-42-32-20-30(40)33(35(41)34(32)29(39)17-7-22-4-12-26(37)13-5-22)24-18-28(16-6-21-2-10-25(36)11-3-21)43-31(19-24)23-8-14-27(38)15-9-23/h2-5,7-15,17,20,24,28,31,36-38,40-41H,6,16,18-19H2,1H3/b17-7+/t24-,28+,31+/m1/s1 |

InChI 键 |

LPRJKEYEZOKENY-VKTVXKIRSA-N |

手性 SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H]2C[C@@H](O[C@@H](C2)C3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)C(=O)/C=C/C5=CC=C(C=C5)O |

规范 SMILES |

COC1=C(C(=C(C(=C1)O)C2CC(OC(C2)C3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)C(=O)C=CC5=CC=C(C=C5)O |

同义词 |

epicalyxin F epicalyxin-F |

产品来源 |

United States |

Ii. Origin and Isolation of Epicalyxin F

Botanical Source and Ethnobotanical Relevance of Alpinia blepharocalyx

Epicalyxin F is naturally derived from Alpinia blepharocalyx K. Schum, a perennial herb belonging to the ginger family (Zingiberaceae). This plant is predominantly found in the monsoon evergreen broad-leaf forests of southwestern China, particularly in regions like Yunnan province. nih.govresearchgate.net The plant typically grows to a height of 1-3 meters and is characterized by terminal racemes of flowers with a distinctive three-lobed labellum. researchgate.net

The genus Alpinia has a long history of use in traditional medicine across Asia to treat a variety of ailments, including pain, inflammation, and stomach-aches. iwnirz.pl Specifically, the seeds of Alpinia blepharocalyx are utilized in traditional Chinese medicine for the management of stomach disorders. nih.govbenthamscience.comnih.gov This traditional use has prompted scientific investigation into its chemical constituents, leading to the discovery of numerous bioactive compounds, including this compound. researchgate.netnih.gov

Extraction and Purification Methodologies

The isolation of this compound from the seeds of Alpinia blepharocalyx is a multi-step process that begins with solvent extraction to create a crude extract, followed by various chromatographic methods to separate and purify the target compound.

The initial step in isolating this compound involves the extraction of chemical constituents from the dried and powdered seeds of Alpinia blepharocalyx. A common method employed is maceration with a polar solvent, typically 95% ethanol (B145695) (EtOH) or methanol (B129727), at room temperature. researchgate.netnih.govpharmacophorejournal.com This process yields a crude extract containing a complex mixture of compounds.

To narrow down the search for specific compounds, this crude extract undergoes a series of liquid-liquid partitioning steps with solvents of varying polarity. A typical fractionation sequence might involve successively partitioning the concentrated ethanol or methanol extract with hexane (B92381), ethyl acetate (B1210297), and n-butanol. pharmacophorejournal.com This separates the components based on their solubility, with diarylheptanoids like this compound concentrating in the ethyl acetate fraction. pharmacophorejournal.com

Table 1: Example of Solvent Extraction and Fractionation from Alpinia blepharocalyx Seeds

| Step | Procedure | Starting Material | Solvent(s) | Result |

|---|---|---|---|---|

| 1 | Maceration | 9.0 kg dried seeds | Methanol (3 x 20 L) | 950 g crude methanol extract |

| 2 | Partitioning | 950 g crude extract | Hexane | 20 g crude hexane fraction |

| 3 | Partitioning | Remainder from Step 2 | Ethyl Acetate | 345 g crude ethyl acetate fraction |

| 4 | Partitioning | Remainder from Step 3 | n-Butanol | 189 g crude butanol fraction |

Data derived from a study on Alpinia blepharocalyx seeds, illustrating a typical extraction process. pharmacophorejournal.com

Following solvent extraction and fractionation, the enriched fraction (e.g., the ethyl acetate extract) is subjected to various chromatographic techniques to isolate individual compounds. This is often a sequential process, starting with lower resolution methods and progressing to high-resolution techniques for final purification.

Column Chromatography (CC): The crude fractions are frequently first separated using silica (B1680970) gel column chromatography. iwnirz.plpharmacophorejournal.com The column is eluted with a gradient of solvents, typically mixtures of hexane and ethyl acetate or chloroform (B151607) and methanol, which separates the compounds based on their affinity for the silica stationary phase. iwnirz.plpharmacophorejournal.com Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Reversed-Phase Chromatography: Fractions obtained from silica gel chromatography may be further purified using reversed-phase columns, such as RP-18. iwnirz.plpharmacophorejournal.com In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., methanol/water mixtures), separating compounds based on their hydrophobicity.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique often used in the final stages of purification to isolate compounds with high purity. nih.govacs.org It utilizes high pressure to pass the solvent through a densely packed column, providing excellent separation of closely related compounds.

High-Speed Counter-Current Chromatography (HSCCC): This is another advanced liquid-liquid chromatography technique that has been successfully applied for the separation of diarylheptanoids from Alpinia species. nih.gov HSCCC avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of samples and lead to higher recovery rates.

The combination of these chromatographic methods allows for the successful isolation of pure this compound from the complex chemical matrix of the initial plant extract.

Isolation Yields and Purity Assessment

The isolation of pure natural products like this compound from plant sources is often a laborious process with relatively low yields. While specific yield data for this compound is not extensively detailed in the literature, data from the isolation of other diarylheptanoids from Alpinia species can provide context. For instance, in one study on Alpinia officinarum, a one-step HSCCC separation yielded 7.37 mg, 9.11 mg, and 15.44 mg of three different diarylheptanoids from 122.20 mg of a petroleum ether extract. nih.gov Another study on A. blepharocalyx seeds ultimately yielded quantities of isolated compounds in the range of 7 mg to 75 mg after extensive chromatographic purification of several hundred grams of a fractionated extract. pharmacophorejournal.com

The purity of the isolated this compound is critical for accurate structural elucidation and bioactivity studies. The final purity is typically assessed using analytical HPLC, which can determine the percentage of the desired compound in the final sample. nih.gov The structural integrity and identity of the isolated compound are confirmed through comprehensive spectroscopic analysis, including:

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the precise molecular formula. pharmacophorejournal.com

Optical Rotation: This measurement is used to confirm the specific stereochemistry of the molecule. nih.govnih.gov

A combination of these analytical methods ensures that the isolated compound is indeed this compound and meets a high standard of purity, often exceeding 95%. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Iii. Structural Elucidation and Reassignment of Epicalyxin F

Early Spectroscopic Characterization

Initial structural investigations of epicalyxin F, along with other related calyxins, were primarily based on spectroscopic techniques. These methods typically included Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netmdpi.com Analysis of the spectroscopic data provided insights into the functional groups present, the molecular formula, and the connectivity of atoms within the molecule, leading to a proposed initial structure. researchgate.net However, early proposed structures for this compound were later found to be incorrect. acs.orgresearchgate.netacs.orgmolaid.commolaid.comfigshare.com

Structural Reassignment through Chemical Synthesis and Degradation Studies

Challenges in matching spectroscopic data of the natural product with synthesized proposed structures necessitated a reevaluation of the initial structural assignments for this compound. acs.orgresearchgate.netacs.orgmolaid.commolaid.comfigshare.com Chemical synthesis played a crucial role in this reassignment process. By synthesizing proposed structures or key fragments, researchers could compare the properties of the synthetic compounds with those of the natural product. nih.govacs.orgresearchgate.netnih.gov Degradation studies, which involve breaking down the molecule into smaller, identifiable fragments, can also provide valuable information about the connectivity and arrangement of atoms.

A study involving the synthesis of a calyxin F regioisomer, enone 6, initially proposed as a possible structure for this compound, did not match the natural product. nih.govacs.org This outcome prompted a reexamination of the available data. nih.govacs.org Ultimately, an acid-promoted rearrangement of synthetic benzopyran 6 was shown to yield a compound whose spectroscopic data and optical rotation matched those of natural this compound, leading to the identification of the correct structure. nih.govacs.orgresearchgate.netnih.gov

NMR spectroscopy was a key technique used to confirm the reassigned structure of this compound. nih.govacs.orgresearchgate.netnih.gov Comparison of the ¹H and ¹³C NMR spectra of the synthetic compound (identified as structure 22 in the relevant study) with the unpublished spectra of natural this compound showed a match. nih.govacs.org Detailed analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) provided definitive evidence for the proposed connectivity and relative stereochemistry in the reassigned structure. mdpi.com

Optical rotation is a physical property that is highly sensitive to the stereochemistry of a chiral molecule. mdpi.comnipne.ro Measurement of the optical rotation of the synthetic compound and comparison with that of natural (+)-epicalyxin F provided crucial validation for the structural reassignment, particularly regarding the relative and absolute configuration. nih.govacs.orgresearchgate.netnih.govresearchgate.net The synthetic compound exhibited an optical rotation of the same sign as the natural product, supporting the correctness of the reassigned structure and its stereochemistry. nih.govacs.org While the sign matched, there was a reported discrepancy in the magnitude between the synthetic and natural samples in one study, although the rotation of synthetic this compound was in agreement with that of synthetic calyxin F. nih.gov

Absolute Stereochemistry Determination

The absolute stereochemistry of this compound was determined through its synthesis and correlation with compounds of known configuration. nih.govacs.orgresearchgate.netnih.gov The acid-promoted rearrangement of synthetic benzopyran 6, whose stereochemistry was established, led to the identification of natural this compound as having the (3S,5S,7R) configuration. nih.govacs.orgresearchgate.netnih.gov This assignment was based on the known stereochemistry of the synthetic precursor and the mechanism of the rearrangement reaction. nih.gov The reassigned structure and its absolute configuration were also found to be compatible with the proposed biosynthetic pathway for this class of natural products. nih.govacs.orgresearchgate.net Other methods like the modified Mosher's method and electronic circular dichroism (ECD) can also be used for determining absolute configurations, particularly for other calyxins. researchgate.net

Here is a table summarizing key spectroscopic and optical rotation data points mentioned in the context of the structural reassignment:

| Property | Synthetic Compound (Structure 22) Data | Natural this compound Data (Reported) | Reference |

| ¹H NMR Spectrum | Matched unpublished spectrum | Unpublished spectrum | nih.govacs.org |

| Optical Rotation | [α]²⁵D = +13.2 (c 0.20, MeOH) | [α]²⁵D = +103.1 (c 0.05, MeOH) | nih.gov |

| Optical Rotation Sign | Same sign as natural product | Positive | nih.govacs.org |

Note: A discrepancy in the magnitude of optical rotation between the synthetic and natural samples was noted in one study. nih.gov

Iv. Biosynthesis of Epicalyxin F

Proposed Biosynthetic Pathways of Diarylheptanoids

The biosynthesis of linear diarylheptanoids, such as curcumin (B1669340), which serves as a model for understanding this class of compounds, typically begins with the amino acid L-phenylalanine. researchgate.netresearchgate.netnih.govnih.govresearchgate.net L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.netresearchgate.netnih.govwikipedia.org Cinnamic acid and its derivatives, such as p-coumaric acid and ferulic acid, are then activated by conversion to their coenzyme A (CoA) esters through the action of 4-coumarate:CoA ligase (4CL). researchgate.netresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orguniprot.org

Two main routes have been proposed for the formation of the diarylheptanoid skeleton. One route involves the condensation of two molecules of a cinnamate (B1238496) (or related phenylpropanoid) unit with a central C1 unit derived from malonate. uni-regensburg.de An alternative pathway, particularly relevant for compounds like curcumin, involves polyketide synthesis. This route proposes the incorporation of a phenylpropanoyl-CoA starter molecule with multiple units of malonyl-CoA, followed by cyclization. uni-regensburg.denih.govnih.govpnas.org Type III polyketide synthases (PKSs), such as diketide-CoA synthase (DCS) and curcumin synthase (CURS), play crucial roles in this process. nih.govnih.govpnas.orgwikipedia.org DCS catalyzes the condensation of a phenylpropanoyl-CoA (like feruloyl-CoA) with malonyl-CoA to form a diketide-CoA intermediate. nih.govpnas.org CURS then catalyzes the condensation of this diketide intermediate with another molecule of phenylpropanoyl-CoA to form the diarylheptanoid scaffold. nih.govpnas.orgwikipedia.org

While the biosynthesis of linear diarylheptanoids is relatively better studied, the pathways leading to cyclic diarylheptanoids like epicalyxin F, which feature additional rings such as the tetrahydropyranochromene system, are more complex and involve further enzymatic modifications and cyclization steps. nih.govvulcanchem.com The proposed biosynthetic pathway for the calyxin/epicalyxin family suggests they originate from common precursors within the diarylheptanoid pathway, with specific regio- and stereoselective enzymatic transformations leading to their diverse cyclic structures. nih.govvulcanchem.com

Enzymatic Transformations and Precursor Intermediates

The biosynthesis of this compound involves a series of enzymatic transformations acting on phenylpropanoid precursors. The initial steps likely mirror the general diarylheptanoid pathway, involving enzymes like PAL, C4H, and 4CL to produce activated CoA esters of cinnamic acid derivatives. researchgate.netresearchgate.netnih.govwikipedia.orguniprot.org

Key enzymatic steps specific to the formation of the complex cyclic structure of this compound are less characterized compared to linear diarylheptanoids. However, based on the structure of this compound, which incorporates a chalcone (B49325) or flavanone-like moiety attached to a diarylheptanoid skeleton, enzymes involved in flavonoid biosynthesis, particularly chalcone synthase (CHS) or related type III PKSs, may play a role in generating specific intermediates. researchgate.netresearchgate.neturegina.ca Following the formation of a linear diarylheptanoid precursor, cyclization reactions are necessary to form the characteristic rings of this compound. These cyclizations are likely enzyme-catalyzed and highly stereoselective, as evidenced by the specific stereochemistry of this compound. nih.govnih.govacs.org

Proposed intermediates in the biosynthesis of cyclic diarylheptanoids can include linear diarylheptanones or diarylheptenones that undergo intramolecular cyclization reactions. nih.govresearchgate.net The formation of the tetrahydropyranochromene core likely involves reactions such as Michael additions or other nucleophilic cyclizations, potentially followed by further modifications like reductions, hydroxylations, or methylations, catalyzed by specific reductases, hydroxylases, and methyltransferases. nih.govresearchgate.net Studies on the synthesis of this compound have explored acid-promoted rearrangements of benzopyran intermediates, suggesting potential acid- or enzyme-catalyzed cyclization mechanisms in the plant. nih.govnih.govacs.org

Genetic Basis of Biosynthetic Enzymes in Alpinia blepharocalyx

While research has identified genes involved in diarylheptanoid biosynthesis in related species like Curcuma longa and Zingiber officinale (ginger), the specific genetic basis for this compound biosynthesis in Alpinia blepharocalyx is not extensively documented in the provided search results. researchgate.netresearchgate.netnih.govgenome.jp Studies in other Alpinia species, such as Alpinia oxyphylla, have indicated the presence of genes related to the biosynthesis of diarylheptanoids and other secondary metabolites, but specific genes directly responsible for the unique cyclization and modification steps leading to this compound have not been explicitly identified. frontiersin.orgnih.gov

Research in Alpinia and other Zingiberaceae species suggests that the genes encoding enzymes in the phenylpropanoid and diarylheptanoid pathways, including PAL, 4CL, and type III PKSs, are present and expressed. researchgate.netresearchgate.netfrontiersin.orgnih.gov Identifying the specific genes and their expression patterns in Alpinia blepharocalyx that are correlated with this compound production would be crucial for a complete understanding of its biosynthesis. This would likely involve genomic and transcriptomic studies to pinpoint the enzymes responsible for the late-stage cyclization and functionalization reactions that distinguish this compound from simpler diarylheptanoids.

V. Chemical Synthesis and Analog Derivatization

Total Synthesis Approaches to Epicalyxin F

The total synthesis of this compound has been pursued by several research groups, driven by the need to confirm its proposed structure and provide access to larger quantities for biological evaluation. Early synthetic efforts revealed complexities and led to structural revisions of this compound and related calyxin natural products. acs.orgnih.govfigshare.comacs.orgnih.govrsc.orgrsc.orgnih.gov

Stereoselective Synthetic Strategies

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound due to the presence of multiple stereogenic centers within its structure. Stereoselective synthetic strategies have been developed to control the relative and absolute configurations of these centers. One approach involved the use of enantioselective allylation to establish a key stereocenter early in the synthesis. acs.org Subsequent transformations were designed to propagate or control the stereochemistry. Another study utilized acid-promoted rearrangement of a synthetic benzopyran intermediate to arrive at the correct stereochemistry of (+)-epicalyxin F, confirming its structure as (3S,5S,7R)-epicalyxin F. nih.govnih.gov Research on related diarylheptanoids and benzopyrans has also explored stereoselective methods such as asymmetric dihydroxylation and hetero-Diels-Alder cycloaddition reactions to control the configuration of stereogenic centers. ukzn.ac.zaresearchgate.nettandfonline.comcapes.gov.br

Key Chemical Transformations (e.g., Prins Cyclization)

Several key chemical transformations have been employed in the total synthesis of this compound and its core structure. The Prins cyclization has emerged as a particularly important reaction for constructing the tetrahydropyran (B127337) ring system present in this compound. acs.orgfigshare.comacs.orgnih.govresearchgate.nettandfonline.comresearchgate.netsci-hub.sethieme-connect.de This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound in the presence of an acid catalyst, leading to the formation of a tetrahydropyran ring. researchgate.net

A notable strategy involved a tandem Prins cyclization and Friedel-Crafts reaction. acs.orgfigshare.comacs.orgnih.gov This cascade sequence allows for the rapid construction of structural complexity by forming both the tetrahydropyran ring and introducing an aryl group in a single process. acs.orgfigshare.comacs.orgnih.gov For instance, one synthesis utilized the Prins cyclization of a precursor followed by a Friedel-Crafts arylation with an electron-rich aromatic ring to build the core scaffold. acs.orgfigshare.comacs.orgnih.gov

Other transformations utilized in synthetic routes towards this compound and related structures include esterification, reductive acylation, deprotections, methylation, hydrogenation, Mitsunobu reaction, olefin metathesis, intramolecular Michael addition, and ketone reduction. acs.orgnih.gov Solid-phase parallel synthesis strategies have also been explored for the efficient construction of benzopyran-containing small molecules, which share structural elements with this compound. researchgate.net

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the desire to explore structure-activity relationships and potentially develop compounds with improved biological properties. This involves modifying the core scaffold or introducing new chemical functionalities.

Scaffold Modification Strategies

Scaffold modification strategies for this compound analogs involve altering the core diarylheptanoid and pyran frameworks. This can include variations in the substitution patterns on the aromatic rings, changes to the seven-carbon aliphatic chain, or modifications of the pyran ring itself. Research on related diarylheptanoids and benzopyrans highlights various synthetic approaches that could be adapted for this compound analog synthesis, such as palladium-mediated couplings (Suzuki, Stille, Negishi), Diels-Alder reactions, and click chemistry. researchgate.net These methods allow for the introduction of diverse substituents and the creation of skeletally diverse compounds. researchgate.net

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties into this compound analogs is a strategy to enhance their biological activity and modify their physicochemical properties. The pyran ring itself is a core oxygen-containing heterocycle. chemrxiv.orgencyclopedia.pub Studies on the synthesis of pyran derivatives demonstrate the incorporation of various heterocyclic groups, such as thiophene, furan, indole, and quinoline, into pyran structures through multicomponent reactions. scielo.br this compound and related calyxins contain the pyran ring and are considered pyran-based compounds. chemrxiv.orgpreprints.orgiosrjournals.org The synthesis of pyran-based 1,2,3-triazole analogs has also been reported, suggesting the potential for incorporating triazole moieties into this compound analogs. iosrjournals.org

Synthetic Routes to Diarylheptanoid and Pyran-Based Derivatives

Synthetic routes to diarylheptanoid and pyran-based derivatives related to this compound often leverage established methodologies for constructing these core structures. For diarylheptanoids, strategies may involve coupling two aromatic rings via a seven-carbon chain, which can be assembled using reactions like the Horner-Wadsworth-Emmons (HWE) reaction or Grignard reactions. ukzn.ac.za Biosynthetic pathways also suggest that diarylheptanoids originate from common precursors, with enzymatic transformations leading to structural diversity. vulcanchem.com

For pyran-based derivatives, various cyclization reactions are employed. Beyond the Prins cyclization, other methods for synthesizing pyran rings include hetero-Diels-Alder cycloaddition reactions and oxidative ring expansion reactions like the Achmatowicz rearrangement. researchgate.net Multicomponent reactions are also recognized as efficient green methodologies for constructing pyran derivatives with diverse functionalities. encyclopedia.pubscielo.br These methods provide access to a wide range of substituted pyrans that can serve as scaffolds or building blocks for this compound analogs.

Research findings indicate that solid-phase parallel synthesis is applicable for the construction of benzopyran-containing small molecules in a parallel synthesis format, allowing for efficient generation of molecular diversity. researchgate.net This approach could be valuable for the parallel synthesis of this compound analogs and related diarylheptanoid and pyran-based derivatives.

Vi. Biological Activities and Mechanistic Insights Pre Clinical Studies

Antiproliferative and Anticancer Activities

Epicalyxin F has demonstrated potent antiproliferative and anticancer activities in in vitro settings, particularly against certain aggressive cancer cell lines.

In Vitro Cytotoxicity against Carcinoma Cell Lines

Studies evaluating the cytotoxic effects of this compound have identified its significant inhibitory activity on the growth and viability of specific cancer cell lines.

Human HT-1080 Fibrosarcoma

This compound has shown potent antiproliferative activity against human HT-1080 fibrosarcoma cells. Multiple studies have reported its efficacy in inhibiting the proliferation of this aggressive cell line. This compound possessed potent antiproliferative activity toward HT-1080 fibrosarcoma with ED50 values of 1.71 µM and 0.89 µM, respectively sigmaaldrich.comsigmaaldrich.comuni.lu. Another study indicated an ED50 value of 1.71 µM against HT-1080 fibrosarcoma cells vdoc.pub. This compound exhibited potent activity against human HT-1080 fibrosarcoma cells uni.lu. Some comparisons suggest that this compound, among other compounds, possessed more potent activity than the clinically used anticancer drug, 5-fluorouracil, towards HT-1080 fibrosarcoma cells uni.lu.

Murine Colon 26-L5 Carcinoma

Murine colon 26-L5 carcinoma cells are also highly sensitive to the antiproliferative effects of this compound. This compound demonstrated potent antiproliferative activity toward colon 26-L5 carcinoma with ED50 values of 0.89 µM and 1.71 µM, respectively sigmaaldrich.comsigmaaldrich.comuni.lu. One study specifically highlighted this compound as exhibiting the most potent activity against the proliferation of colon 26-L5 carcinoma cells with an ED50 value of 0.89 µM vdoc.pubuni.lu. The compound has been noted for its remarkable anticancer activity against murine 26-L5 carcinoma cells sigmaaldrich.com.

Data Table: In Vitro Antiproliferative Activity of this compound

| Cell Line | ED50/IC50 (µM) | Reference |

| Human HT-1080 Fibrosarcoma | 1.71 | sigmaaldrich.comsigmaaldrich.comuni.lu |

| Human HT-1080 Fibrosarcoma | 0.89 | sigmaaldrich.comsigmaaldrich.comuni.lu |

| Human HT-1080 Fibrosarcoma | 1.71 | vdoc.pub |

| Murine Colon 26-L5 Carcinoma | 0.89 | sigmaaldrich.comsigmaaldrich.comuni.lu |

| Murine Colon 26-L5 Carcinoma | 1.71 | sigmaaldrich.comsigmaaldrich.comuni.lu |

| Murine Colon 26-L5 Carcinoma | 0.89 | vdoc.pubuni.lu |

Other Relevant Cancer Cell Lines (e.g., HeLa, PC3, pancreatic, cervical, liver, breast, colon, lung)

Based on the consulted literature, specific data on the in vitro cytotoxicity of this compound against other relevant cancer cell lines such as HeLa, PC3, pancreatic, cervical, liver, breast, colon (other than Colon 26-L5), and lung cancer cell lines were not available in the provided search results.

Cellular Mechanisms of Antiproliferative Action

While the potent antiproliferative activity of this compound is evident, the precise cellular and molecular mechanisms underlying these effects are not extensively detailed in the provided search results. However, for many anticancer agents, the induction of apoptosis is a key mechanism.

Cell Cycle Arrest

This compound has been identified as a potent inducer of apoptosis, a process linked to cell cycle arrest. Studies have shown that treatment with this compound can lead to cell cycle arrest uni.lu. One study using a concentration of 1.5 µM of a compound referred to as FP-(v)n, identified as this compound in the context of its anti-cancer potential, demonstrated a significant increase in the apoptotic cell population, rising from 4.94% in control samples to 39.68% in treated samples uni.lu. Further research suggests that this compound can inhibit cell cycle progression, specifically at the G2/M phase youtube.com.

Inhibition of Cell Proliferation

This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines. It has shown efficacy against human HT-1080 fibrosarcoma cells and murine colon 26-L5 carcinoma cells uni.luresearchgate.netnih.gov. The effective dose 50% (ED50) values reported for this compound are 1.71 µM for HT-1080 fibrosarcoma cells and 0.89 µM for colon 26-L5 carcinoma cells uni.luresearchgate.netresearchgate.net. Additionally, this compound displayed noteworthy cytotoxicity towards HCT-116 malignant cells with an IC50 value of 0.67 µM uni.lu.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Assay Type | Metric | Value (µM) | Source |

| HT-1080 fibrosarcoma | Proliferation | ED50 | 1.71 | uni.luresearchgate.netresearchgate.net |

| Murine colon 26-L5 carcinoma | Proliferation | ED50 | 0.89 | uni.luresearchgate.netresearchgate.net |

| HCT-116 malignant cells | Cytotoxicity | IC50 | 0.67 | uni.lu |

For context, a mixture containing epicalyxin J, a related diarylheptanoid, demonstrated pronounced antiproliferative effects against colon 26-L5 carcinoma cells with an ED50 value of 0.32 µM.

In Vivo Efficacy in Animal Models of Carcinoma (e.g., Ehrlich ascites carcinoma, solid tumors)

Pre-clinical studies in animal models have provided evidence of this compound's efficacy in inhibiting tumor growth. This compound, referred to as compound FP-(v)n, has been shown to inhibit tumor growth in several murine cancer models, including Ehrlich ascites carcinoma (EAC), Ehrlich Tumor (ET, solid), and sarcoma-180 (solid) uni.lu. These findings suggest its potential as an anti-cancer agent in in vivo settings.

Enzyme Inhibition Profiling

Investigations into the enzymatic targets of this compound are ongoing, with some studies exploring its effects on specific enzyme activities.

Inhibition of Nitric Oxide (NO) Production

Compounds isolated from Alpinia blepharocalyx, the source plant of this compound, including diarylheptanoids, have been investigated for their inhibitory effects on nitric oxide (NO) production in endotoxin-activated murine macrophages (J774.1 or 1774.1) uni.lu. These studies have indicated that certain constituents from this plant possess NO inhibitory activity, and active compounds were identified. While this compound is among the isolated diarylheptanoids from this source, specific quantitative data detailing the direct inhibitory effect of this compound on NO production was not explicitly available in the reviewed literature.

Inhibition of Specific Metabolic Enzymes

The Alpinia genus is recognized for producing bioactive molecules that may act as enzyme inhibitors and potentially interfere with metabolic activities uni.lu. However, specific research findings detailing the inhibition of particular metabolic enzymes directly by this compound were not found in the reviewed literature.

Receptor Modulation Studies

This compound is a benzopyran-containing natural product. researchgate.net Benzopyran-containing molecules have been noted for their ability to interact with a wide range of cellular targets, including receptors, which may contribute to their diverse biological effects. ijbpas.com

Agonistic or Antagonistic Effects on Specific Receptors (e.g., cannabinoid receptors, sigma receptors, if applicable)

While this compound itself is a benzopyran, other benzopyran derivatives have shown agonistic effects on cannabinoid receptors, specifically CB1 and CB2. researchgate.netmolaid.com The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system, a key modulatory system involved in various physiological processes. nih.govscielo.br CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells. scielo.br Activation of these receptors can modulate the release of chemical messengers, including inflammatory cytokines. scielo.br

Sigma receptors, particularly the sigma-1 receptor, are also targets for various ligands, including some with benzomorphan (B1203429) scaffolds. nih.gov The sigma-1 receptor is involved in regulating ion channels and modulating neuronal firing and neurotransmitter release. nih.gov While the search results mention sigma receptors in the context of receptor modulation studies, there is no direct information found specifically linking this compound to agonistic or antagonistic effects on sigma receptors.

Anti-inflammatory Properties

The genus Alpinia, from which this compound is isolated, is known to contain species with anti-inflammatory properties, attributed in part to compounds like diarylheptanoids and flavonoids. researchgate.netresearchgate.net

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, EGFR)

Inflammatory responses are often regulated by key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.orguoa.gr NF-κB is a transcription factor that plays a crucial role in immune and inflammatory responses by controlling the expression of numerous genes. frontiersin.orguoa.gr Its activation is mediated by canonical and non-canonical pathways. frontiersin.org EGFR is a receptor tyrosine kinase also involved in signaling pathways that can influence inflammation and cell survival. nih.govspandidos-publications.com

Research indicates that some natural compounds can modulate these pathways. For instance, helichrysetin, another natural chalcone (B49325) found in Alpinia species, has been shown to inhibit NF-κB nuclear translocation and affect EGFR signaling. nih.govspandidos-publications.com One search result indicates that this compound inhibits the nuclear factor-κB (NF-κB) activation pathway. sci-hub.se

Inhibition of Pro-inflammatory Mediators

Inflammation involves the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL)-1β, IL-6, and IL-12. nih.govfrontiersin.orgscribd.com Modulation of inflammatory signaling pathways like NF-κB can lead to the inhibition of these mediators. frontiersin.org While the anti-inflammatory properties of the Alpinia genus are noted, specific detailed research findings on this compound's direct inhibition of these individual pro-inflammatory mediators were not prominently detailed in the provided search results, beyond its potential to inhibit the NF-κB pathway. researchgate.netsci-hub.se

Antimicrobial and Antiviral Activities

The genus Alpinia has been reported to exhibit antibacterial and antiviral activities. researchgate.netresearchgate.net Benzopyran derivatives, in general, have also demonstrated antimicrobial and antiviral properties. ijbpas.comchemrxiv.org One search result mentions the antimicrobial activity of synthesized tetrahydrochromene derivatives, which are related to the benzopyran structure found in this compound. dntb.gov.ua Another study explored the synthesis and antibacterial and antiviral activities of myricetin (B1677590) derivatives containing a 1,2,4-triazole (B32235) Schiff base, highlighting the potential for such compounds to exhibit these activities. rsc.org However, specific detailed studies focusing solely on the antimicrobial or antiviral activities of this compound were not extensively found within the provided search results.

Antioxidant Activity

Natural products, including flavonoids and other phenolic compounds, are well-recognized for their antioxidant activities. chemrxiv.orgsciopen.comjocpr.comnih.gov Antioxidant compounds can scavenge free radicals, such as DPPH radicals, and protect cells from oxidative stress. sciopen.comjocpr.comnih.gov The genus Alpinia is also known to possess antioxidant effects. researchgate.netresearchgate.net While the search results broadly discuss the antioxidant activity of plant extracts and other compounds, a specific detailed study quantifying the antioxidant activity of this compound using assays like DPPH scavenging was not explicitly provided. However, given its flavonoid-based structure, it is plausible that this compound contributes to the general antioxidant potential observed in Alpinia species. researchgate.netijbpas.comresearchgate.netresearchgate.net

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 160460 |

| NF-κB | 4795 |

| EGFR | 1956 |

| Cannabinoid receptor 1 (CB1) | 643773 |

| Cannabinoid receptor 2 (CB2) | 643774 |

Data Table: Antiproliferative Activity of this compound

| Cell Line | ED50 (µM) | Source |

| Murine colon 26-L5 carcinoma | 0.89 | Gewali et al., 1999 researchgate.netjst.go.jp |

| Human HT-1080 fibrosarcoma | 1.71 | Gewali et al., 1999 researchgate.net |

Note: ED50 values represent the effective dose 50%, the concentration at which the compound shows 50% of the maximal effect.

Anti-platelet Aggregation Effects

Further comprehensive pre-clinical studies are needed to fully characterize the anti-platelet aggregation profile of this compound, elucidate its mechanism of action, and determine its potential therapeutic relevance in conditions associated with platelet hyperactivity.

Compound Names and PubChem CIDs

Vii. Structure Activity Relationship Sar Studies

Impact of Core Diarylheptanoid and Pyran Structure on Biological Activity

Epicalyxin F is characterized by a diarylheptanoid skeleton integrated with a pyran ring. researchgate.netrsc.orgpreprints.orgresearchgate.net Diarylheptanoids, in general, exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. mdpi.comnih.gov The core C₁-C₇-C₁ chain linking the two phenyl rings is a defining feature of this class. mdpi.com The presence of the pyran ring fused within the diarylheptanoid framework in this compound is a significant structural element that contributes to its unique properties. researchgate.netrsc.orgpreprints.orgresearchgate.net Research indicates that this compound is among the most potent members of this class, showing notable anticancer activity against human HT-1080 fibrosarcoma and murine 26-L5 carcinoma cells. researchgate.netrsc.orgpreprints.org This suggests that the specific arrangement of the diarylheptanoid and the fused pyran structure is critical for its high potency compared to other related compounds. researchgate.netrsc.org

Influence of Substituents and Functional Groups

While detailed substituent analysis specifically for this compound is limited in the provided information, SAR studies on related diarylheptanoids offer insights into the potential influence of functional groups. For other diarylheptanoids, the presence of phenolic hydroxyl groups has been suggested to substantially contribute to antiproliferative activity. vulcanchem.com Similarly, conjugated double bonds in structural moieties, such as a chalcone (B49325) portion if present, appear to enhance biological activity. vulcanchem.com Given that this compound is a polyphenolic compound nih.gov, the hydroxyl groups on its phenyl rings are likely contributors to its activity. The specific positioning and number of these hydroxyl groups, as well as other substituents like methoxy (B1213986) groups nih.gov, on the diarylheptanoid and pyran core would be expected to play a significant role in modulating its biological effects.

Comparative Analysis with Related Calyxins and Epicalyxins

This compound is isolated alongside other related compounds from Alpinia blepharocalyx, including calyxins F, G, I, and L, as well as epicalyxin G. rsc.orgpreprints.org These compounds share structural similarities, often featuring diarylheptanoid or related frameworks and pyran or benzopyran motifs. researchgate.netrsc.orgpreprints.orgresearchgate.netvulcanchem.com Comparative studies among these natural products are essential for understanding the subtle structural differences that lead to variations in biological potency. This compound has been identified as the most potent among the tested compounds from Alpinia blepharocalyx against certain cancer cell lines researchgate.netrsc.orgpreprints.org, highlighting the importance of its specific structure. For instance, the structural relationship between epicalyxin J and calyxin J, which are epimers, has been noted as important for understanding SAR in this family. vulcanchem.com While specific comparative data detailing the activity differences linked to precise structural variations between this compound and each individual calyxin or other epicalyxin were not extensively detailed in the search results, the consistent finding of this compound's superior potency underscores that its particular combination of structural elements confers optimal activity within this group of natural products. researchgate.netrsc.orgpreprints.org

Computational and Molecular Modeling for SAR Elucidation

Computational modeling techniques, such as molecular docking and quantum mechanics calculations, are valuable tools for elucidating the SAR of compounds by predicting their interactions with biological targets at the molecular level. rsc.orgfrontiersin.orgnih.govmdpi.combeilstein-journals.org Although specific computational studies focused solely on this compound were not prominently detailed in the search results, in silico models have been applied to other diarylheptanoids to understand their mechanisms of action and binding sites. rsc.orgfrontiersin.org For example, computational analysis has been used to predict the binding of linear diarylheptanoids to the active center of urease, suggesting that hydroxyl groups are essential for anti-urease action. rsc.org Similarly, virtual docking has been employed in the SAR analysis of diarylheptanoid derivatives designed as inhibitors of enzymes and protein aggregation. frontiersin.org Applying these computational approaches to this compound could provide detailed insights into how its specific 3D structure interacts with potential protein targets involved in cancer pathways, helping to explain its observed potency and guiding the design of more effective analogs. rsc.orgfrontiersin.org Such studies can complement experimental SAR data by providing a molecular basis for the observed activity profiles.

Here is a table summarizing some of the related compounds mentioned and their activities where specified:

| Compound Name | Source | Core Structure Feature(s) | Noted Biological Activity |

| This compound | Alpinia blepharocalyx | Diarylheptanoid with Pyran ring | Potent antiproliferative (HT-1080, 26-L5) researchgate.netrsc.orgpreprints.org |

| Calyxin I | Alpinia blepharocalyx | Pyranochromene core structure | Antiproliferative vulcanchem.com |

| Calyxin J | Alpinia blepharocalyx, Alpinia roxburghii | Tetrahydropyranochromene framework, Epimer of Epicalyxin J | Antiproliferative (comparable to 5-FU in a mixture) vulcanchem.com |

| Epicalyxin J | Alpinia blepharocalyx, Alpinia roxburghii | Tetrahydropyranocromene framework, Epimer of Calyxin J | Potent antiproliferative (HT-1080, colon 26-L5) vulcanchem.com |

| Calyxin F, G, L, I | Alpinia blepharocalyx | Flavonoid-based pyran scaffolds | Cell damage potential/Antitumor activity mentioned in context of pyran scaffolds rsc.orgpreprints.org |

| Myricanone | Alnus japonica | Cyclic diarylheptanoid | Antioxidant, Anti-inflammatory nih.gov |

| (+)-S-myricanol | Alnus japonica | Cyclic diarylheptanoid | Antioxidant, Anti-inflammatory nih.gov |

This table illustrates the diversity within the calyxin/epicalyxin family and other diarylheptanoids, highlighting the importance of structural nuances for biological activity.

Viii. Analytical Methodologies for Epicalyxin F

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of epicalyxin F from complex mixtures, such as plant extracts. These techniques leverage differential partitioning between a stationary phase and a mobile phase to separate components based on their chemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound, particularly for its separation and purification. Preparative HPLC has been employed to isolate pure isomers during synthetic efforts towards this compound. nih.gov This highlights its utility in obtaining highly pure samples for subsequent analysis and characterization. HPLC is a powerful tool for both qualitative and quantitative analysis of various compounds, including phenolics and flavonoids, which are structurally related to diarylheptanoids like this compound. researchgate.netresearchgate.net The method typically involves a stationary phase (e.g., C18 column) and a mobile phase, with detection commonly performed using UV/Vis detectors or mass spectrometry. researchgate.netresearchgate.netnih.gov

Gas Chromatography (GC)

While HPLC is more commonly reported for the analysis of less volatile compounds like this compound, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netresearchgate.netbibliotekanauki.pl Although direct application of GC for this compound might be limited due to its likely low volatility, GC-MS is extensively used in the analysis of plant extracts for various compounds, including those from Alpinia species. researchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase, and the coupled MS provides structural information for identification. researchgate.netbibliotekanauki.pl

Spectrometric Techniques

Spectrometric methods are essential for the identification and structural characterization of this compound, providing detailed information about its molecular structure and properties.

Mass Spectrometry (MS) for Detection and Identification

Mass spectrometry (MS) is a critical tool for the detection and identification of this compound. It provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity and elucidating its structure. MS is often coupled with chromatographic techniques like HPLC (HPLC-MS) to enhance both separation and identification capabilities. nih.goveuropa.eu This hyphenated technique allows for the analysis of complex samples, providing accurate mass measurements and characteristic fragmentation ions that aid in the confident identification of this compound within a mixture. Spectroscopic methods, primarily NMR and MS, have been used to elucidate the planar structures of calyxins, a family of compounds that includes this compound. researchgate.net Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been specifically mentioned in the context of analyzing novel diarylheptanoids from Alpinia blepharocalyx, which includes this compound. nih.gov

Ix. Future Research Directions and Therapeutic Potential

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular mechanisms through which epicalyxin F exerts its antiproliferative effects is a critical area for future research. While its activity against cancer cell lines like human HT-1080 fibrosarcoma and murine 26-L5 carcinoma is established, the specific protein targets and downstream signaling cascades involved are not yet fully characterized vulcanchem.comresearchgate.net. Research should aim to identify the direct binding partners of this compound within cancer cells. This could involve techniques such as affinity chromatography coupled with mass spectrometry or activity-based protein profiling. Furthermore, investigations into how this compound modulates key cellular processes like cell cycle progression, apoptosis, and angiogenesis are necessary. Studies could explore its impact on pathways such as NF-κB, which is known to be influenced by some benzopyran-containing compounds and is relevant in inflammation and cancer chemrxiv.orgdovepress.com. Elucidating these targets and pathways will provide a clearer picture of its mechanism of action and help identify potential biomarkers for predicting therapeutic response.

Development of Advanced Synthetic Analogs with Enhanced Efficacy

The complex structure of this compound presents challenges for large-scale production through isolation from natural sources vulcanchem.com. Furthermore, the development of synthetic analogs allows for the optimization of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Future research should focus on structure-activity relationship (SAR) studies to identify the key pharmacophore responsible for its antiproliferative activity vulcanchem.com. This involves synthesizing a library of this compound derivatives with modifications to different parts of the molecule, such as the phenolic hydroxyl groups or the chalcone (B49325) moiety, which have been suggested to contribute to activity vulcanchem.com. High-throughput screening of these analogs against a panel of cancer cell lines could identify compounds with enhanced potency or broader spectrum of activity. Advanced synthetic methodologies, including stereoselective approaches, will be crucial for efficiently generating these complex analogs acs.orgdntb.gov.uatandfonline.com.

Combination Therapies with Existing Agents (Pre-clinical)

Exploring the potential for this compound to act synergistically with existing chemotherapeutic agents is a promising avenue for pre-clinical research vulcanchem.com. Combination therapy is a common strategy in cancer treatment to improve efficacy, reduce resistance, and potentially lower the doses of individual drugs, thereby minimizing toxicity europa.eumedrxiv.org. Pre-clinical studies could investigate the effects of this compound in combination with standard-of-care drugs in in vitro cancer cell models and relevant animal models. Evaluating combinations with agents that target different molecular pathways could lead to more effective treatment strategies. For example, combining this compound with drugs that affect DNA replication, microtubule dynamics, or other signaling pathways could yield synergistic antiproliferative effects. Research should focus on assessing the nature of the interaction (synergistic, additive, or antagonistic) and the underlying mechanisms driving any observed synergy.

Investigation of Pharmacological Profiles in Diverse Animal Models

To assess the therapeutic potential of this compound in vivo, comprehensive pharmacological profiling in diverse animal models is essential vulcanchem.com. This includes evaluating its efficacy against various types of cancers in xenograft or syngeneic animal models vulcanchem.com. Studies should aim to determine the optimal routes of administration and dosing schedules in these models. Furthermore, pharmacokinetic studies in animals are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile synexagroup.com. This information is crucial for predicting its behavior in humans and guiding further development. Utilizing different animal models, such as rodents and potentially larger animal species depending on the disease model, can provide valuable insights into the in vivo activity and pharmacological properties of this compound and its promising analogs nih.govmdpi.com.

Development of Advanced Analytical Methods for Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine, tissue) is critical for pharmacokinetic studies, toxicological assessments, and ultimately, clinical monitoring synexagroup.commdpi.com. Given the complexity of biological samples, developing sensitive, selective, and robust analytical methods is a key future direction. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly used for this purpose and will likely be central to this compound analysis mdpi.comresearchgate.net. Future efforts should focus on optimizing sample preparation techniques to efficiently extract this compound from various biological matrices while minimizing matrix effects mdpi.commdpi.comgerstelus.com. Method validation according to regulatory guidelines is necessary to ensure the reliability of the data obtained synexagroup.com. The development of these analytical tools will support pre-clinical and potentially future clinical investigations of this compound.

常见问题

Q. What ethical guidelines apply to studies involving this compound’s testing in animal models?

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer :

- Share raw data and analysis pipelines via repositories (e.g., Zenodo, Figshare) .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

- Publish detailed synthetic protocols in open-access formats (e.g., Beilstein Journal of Organic Chemistry guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。